![molecular formula C23H39ClN2O3 B045620 d-threo-PDMP CAS No. 80938-69-8](/img/structure/B45620.png)
d-threo-PDMP
説明
Synthesis Analysis
The synthesis of D-threo-PDMP and its enantiomer, L-threo-PDMP, originates from D- or L-serine, respectively. A key step involves the reductive alkylation of a fully protected O'Donnell's Schiff base derived from D-serine, leading to the β-amino alcohol precursor of D-threo-PDMP in high yield and excellent selectivity. This process is notable for its ability to produce enantiomerically pure compounds and its adaptability for large-scale production. The methodology also allows for the synthesis of various analogs of D-threo-PDMP, demonstrating its versatility in generating compounds with potential enhanced biological activity (Mitchell et al., 1998).
Molecular Structure Analysis
D-threo-PDMP possesses a chiral center, with its activity significantly influenced by its stereochemistry. The compound's molecular structure includes a phenyl group, a decanoylamino group, and a morpholino group attached to a propanol backbone. This configuration is critical for its biological function, specifically its inhibitory effect on glucosylceramide synthase. The stereochemistry of D-threo-PDMP determines its interaction with the active site of the enzyme, highlighting the importance of the molecule's three-dimensional orientation in its mechanism of action.
Chemical Reactions and Properties
D-threo-PDMP is primarily known for its role as a glycosphingolipid biosynthesis inhibitor. It exerts its function by modulating the lipid domains within endosomes, thereby influencing cholesterol homeostasis and the processing of low-density lipoproteins (LDL). This mechanism underscores its chemical property to interact with cellular membranes and alter lipid composition, leading to significant effects on cell function and signaling (Makino et al., 2006).
科学的研究の応用
Cancer Treatment : D-threo-PDMP effectively inhibits glucosylceramide synthesis, which can lower concentrations of this lipid and potentially cure or prolong life in mice with ascites carcinoma cells (Shukla & Radin, 1991). Additionally, D-PDMP exhibits novel decarcinogenic activity against Shope carcinoma cells, suppressing cell growth and inhibiting colony-forming ability (Kyogashima et al., 1996).
Neuroscience and Neurodegenerative Disorders : Threo-PDMP inhibits neurite outgrowth in murine neuroblastoma cells, which implies a potential role for glycosphingolipids in neurite development (Uemura et al., 1991). D-threo-PDMP analogues suppress neurite extension in an insect cell line, making M. sexta an ideal model for studying GSL effects in cellular development and drug development studies (Slavish et al., 2004). Moreover, L-PDMP up-regulates synaptic activity and ameliorates spatial memory deficits in rats after transient forebrain ischemia, suggesting potential therapeutic approaches for neurodegenerative disorders (Inokuchi et al., 1998).
Immunology : D-PDMP can block the shedding of immunosuppressive neuroblastoma gangliosides, potentially reducing tumor cell escape from host immune destruction (Li & Ladisch, 1996).
Cell Biology and Physiology : D,L-threo-PDMP inhibitors of glucosylceramide synthesis block dispersal of the Golgi and anterograde membrane flow from the Endoplasmic Reticulum, implying the involvement of sphingolipid metabolism in the maintenance of Golgi architecture and anterograde membrane flow (Nakamura et al., 2001). D-PDMP alters cellular cholesterol homeostasis by modulating endosome lipid domains, which may explain its unique characteristics of sensitizing multidrug-resistant cells (Makino et al., 2006).
Drug Development and Delivery : PDMP hydrochloride and tetrandrine combined can enhance chemosensitivity in leukemia by downregulating mdr1 and GCS gene expressions (Chen et al., 2011). Furthermore, PDMP encapsulated in a biodegradable polymer provides a superior mode of delivery for interfering with atherosclerosis and cardiac hypertrophy (Mishra et al., 2015).
Safety And Hazards
特性
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500380 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
d-threo-PDMP | |
CAS RN |
80938-69-8 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。